molecular formula C17H18BrN3O2 B2633707 2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide CAS No. 899989-63-0

2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide

Cat. No.: B2633707
CAS No.: 899989-63-0
M. Wt: 376.254
InChI Key: QFMIKNFDOSOGLB-UHFFFAOYSA-N
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Description

2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide is a complex organic compound with a molecular formula of C17H18BrN3O2 This compound is characterized by the presence of a bromophenyl group, a dihydropyridazinone ring, and a cyclopentylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the bromophenyl ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide stands out due to its unique combination of a bromophenyl group, a dihydropyridazinone ring, and a cyclopentylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O2/c18-13-5-3-4-12(10-13)15-8-9-17(23)21(20-15)11-16(22)19-14-6-1-2-7-14/h3-5,8-10,14H,1-2,6-7,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMIKNFDOSOGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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